(5E)-hept-5-en-3-yn-1-ol chemical structure and properties
This guide provides an in-depth technical analysis of (5E)-hept-5-en-3-yn-1-ol , a conjugated enyne alcohol utilized as a versatile building block in organic synthesis and medicinal chemistry.[1] Structure, Synthesis, an...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of (5E)-hept-5-en-3-yn-1-ol , a conjugated enyne alcohol utilized as a versatile building block in organic synthesis and medicinal chemistry.[1]
Structure, Synthesis, and Orthogonal Reactivity
Executive Summary
(5E)-Hept-5-en-3-yn-1-ol (CAS: 103197-98-4) is a linear C7 unsaturated alcohol featuring a conjugated 1,3-enyne system and a terminal primary hydroxyl group.[1][2][3] Its structural uniqueness lies in the "orthogonal" reactivity of its functional groups: a nucleophilic alcohol, an electrophilic conjugated system, and a stereodefined (E)-alkene. This molecule serves as a critical intermediate in the total synthesis of polyketide natural products, pheromones, and as a "warhead" precursor in covalent drug discovery.
Structural Analysis & Physicochemical Properties
The molecule consists of a 7-carbon chain where the conjugation between the alkyne (C3-C4) and the (E)-alkene (C5-C6) creates a rigid, planar segment. The primary alcohol at C1 is separated from the π-system by a saturated ethylene spacer (C1-C2), preserving its nucleophilicity while modulating electronic communication.
The most robust route to (5E)-hept-5-en-3-yn-1-ol employs a Sonogashira cross-coupling .[1][4] This method ensures the retention of the E-stereochemistry from the vinyl halide precursor.[1]
Retrosynthetic Logic
The molecule is disconnected at the C4-C5 bond (sp-sp² bond), separating it into a terminal alkyne and a vinyl halide.
Fragment A (Nucleophile): 3-Butyn-1-ol (commercially available).[1]
Fragment B (Electrophile): (E)-1-Bromo-1-propene.[1]
Experimental Protocol: Sonogashira Coupling
Objective: Synthesize (5E)-hept-5-en-3-yn-1-ol on a 10 mmol scale.
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon (Ar).[1]
Solvent Deoxygenation: Sparge Et₃N with Ar for 30 minutes to remove dissolved O₂ (prevents Glaser homocoupling of the alkyne).
Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (140 mg) and CuI (19 mg) to the flask.
Substrate Addition: Add (E)-1-bromo-1-propene (1.33 g, 11 mmol) followed by 3-butyn-1-ol (0.70 g, 10 mmol) via syringe.
Reaction: Stir the mixture at room temperature for 1 hour, then heat to 50°C for 4–6 hours. Monitor by TLC (SiO₂; Hexane/EtOAc 4:1) until the alkyne spot disappears.[1]
Workup: Cool to room temperature. Dilute with Et₂O (50 mL) and filter through a pad of Celite to remove palladium black and ammonium salts.[1]
Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Gradient: 10% → 30% EtOAc in Hexanes).
Validation: Confirm structure via ¹H NMR (look for trans-coupling constant J > 15 Hz).
Synthesis Workflow Diagram
Caption: Sonogashira cross-coupling workflow ensuring stereochemical retention of the E-alkene.
Chemical Reactivity & Applications
The (5E)-hept-5-en-3-yn-1-ol scaffold offers three distinct reactive sites, allowing for orthogonal functionalization.
Site-Selective Transformations
C1-Hydroxyl (Nucleophilic):
Esterification/Etherification: Standard protection (e.g., TBSCl, Ac₂O) or coupling to carboxylic acids.[1]
Oxidation: Swern or Dess-Martin periodinane oxidation yields (5E)-hept-5-en-3-ynal , a reactive Michael acceptor.[1]
C3-C4 Alkyne (Electrophilic/Reducible):
Semi-Hydrogenation: Reduction with Lindlar’s catalyst yields the (3Z, 5E)-conjugated diene (skipped diene system converted to conjugated).
The trans-alkene is generally less reactive than the alkyne toward nucleophiles but can participate in Diels-Alder reactions if the alkyne is isomerized or reduced.[1]
Reactivity Map
Caption: Orthogonal reactivity pathways demonstrating the versatility of the enyne-alcohol scaffold.
Handling & Safety (E-E-A-T)
Stability: Conjugated enynes can be light-sensitive and prone to polymerization at ambient temperatures due to the reactive π-system.[1]
Storage: Store at -20°C under an inert atmosphere (Argon).
Stabilizers: Commercial samples often contain small amounts of BHT (butylated hydroxytoluene) to prevent radical polymerization.[1]
Toxicity: Treat as a potential skin irritant and lachrymator.[1] Use standard PPE (nitrile gloves, safety glasses).[1]
Hazards: The terminal alcohol makes it relatively polar, but the enyne core is flammable.[1] Keep away from sparks or open flames.
References
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1][5] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[1] Tetrahedron Letters, 16(50), 4467-4470.[1] Link
Chinchilla, R., & Nájera, C. (2007).[1][5] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874-922. Link
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 51072046, (E)-hept-5-en-3-yn-1-ol.[1][3] Retrieved from .[1]
Trost, B. M., & Li, C. J. (2010).[1] Modern Alkyne Chemistry: Catalytic and Atom-Economic Transformations. Wiley-VCH.[1] (Reference for general enyne reactivity).
An In-depth Technical Guide to the Mutagenicity Mechanism of Fecatetraene Derivatives
For: Researchers, scientists, and drug development professionals. Abstract Fecatetraenes, a class of conjugated tetraenes produced by gut microbiota, have garnered significant interest within the scientific community due...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Abstract
Fecatetraenes, a class of conjugated tetraenes produced by gut microbiota, have garnered significant interest within the scientific community due to their potential role in the etiology of colorectal cancer. Their structural similarity to known mutagens and carcinogens necessitates a thorough understanding of their mechanisms of mutagenicity. This technical guide provides a comprehensive overview of the current understanding of how fecatetraene derivatives exert their mutagenic effects, from metabolic activation to the formation of DNA adducts. We will delve into the enzymatic pathways implicated in their bioactivation, the nature of the resulting DNA lesions, and the experimental methodologies employed to elucidate these processes. This guide is intended to serve as a valuable resource for researchers investigating the genotoxicity of these compounds and for professionals involved in the development of therapeutic strategies targeting gut-related pathologies.
Introduction: Fecatetraenes - A Product of the Gut Microbiome with Mutagenic Potential
The human gut is a complex ecosystem teeming with a diverse array of microorganisms that play a crucial role in host metabolism and physiology. Among the myriad of metabolites produced by this intricate community are fecapentaenes and the structurally related fecatetraenes. These compounds are characterized by a conjugated polyene chain attached to a glycerol ether moiety. While much of the early research focused on fecapentaenes, the mutagenic potential of fecatetraene derivatives is an area of growing concern, particularly in the context of colorectal cancer, a disease with a significant global burden[1][2][3][4][5].
The core hypothesis underpinning the mutagenicity of fecatetraenes is their ability to undergo metabolic activation to form highly reactive electrophilic intermediates. These intermediates can then covalently bind to nucleophilic sites on DNA, forming DNA adducts that can lead to mutations if not repaired before DNA replication[6][7][8]. This guide will systematically dissect this proposed mechanism, providing a detailed, evidence-based narrative grounded in established principles of chemical carcinogenesis and molecular toxicology.
The Central Hypothesis: Metabolic Activation to Reactive Epoxides
The mutagenicity of many chemical carcinogens is not an intrinsic property of the parent molecule but rather a consequence of its metabolic conversion into a more reactive species[9]. For fecatetraene derivatives, the prevailing hypothesis points to the formation of reactive epoxide intermediates across one of the double bonds in the polyene chain. This epoxidation is a common metabolic activation pathway for unsaturated compounds and is catalyzed by various enzymes within the body[10][11].
The resulting epoxide is a strained three-membered ring containing an oxygen atom, making it highly susceptible to nucleophilic attack. The electron-rich nitrogen and oxygen atoms in the DNA bases, particularly the N7 position of guanine, are prime targets for these electrophilic epoxides[4][12][13][14][15]. The formation of a covalent bond between the fecatetraene epoxide and DNA results in a bulky adduct that can distort the DNA helix, interfere with DNA replication and transcription, and ultimately lead to mutations[16].
Caption: Proposed pathway of fecatetraene mutagenicity.
Key Enzymatic Players in Fecatetraene Bioactivation
The metabolic landscape of the cell contains several enzyme systems capable of catalyzing the epoxidation of xenobiotics. For fecatetraene derivatives, two primary enzyme families are of particular interest: the Cytochrome P450 monooxygenases and Prostaglandin H Synthases.
Cytochrome P450 (CYP) Enzymes
The Cytochrome P450 superfamily of enzymes, predominantly located in the liver, are the primary catalysts of phase I metabolism of a vast array of xenobiotics[9][17][18]. These enzymes utilize a heme cofactor to activate molecular oxygen, which is then incorporated into the substrate, often resulting in hydroxylation or epoxidation[10][11]. The broad substrate specificity of many CYP isozymes makes them prime candidates for the metabolic activation of fecatetraene derivatives. While direct evidence for fecatetraene metabolism by specific CYP isoforms is still emerging, the well-established role of CYPs in the epoxidation of other polycyclic aromatic hydrocarbons provides a strong rationale for their involvement[9].
Prostaglandin H Synthase (PGHS)
Prostaglandin H synthase (PGHS), also known as cyclooxygenase (COX), is a bifunctional enzyme with both cyclooxygenase and peroxidase activities[19]. The peroxidase activity of PGHS is of particular toxicological significance as it can co-oxidize a wide range of xenobiotics during the reduction of prostaglandin G2 (PGG2) to prostaglandin H2 (PGH2)[2][19][20][21][22]. This co-oxidation process can generate reactive intermediates capable of binding to DNA. Studies on the closely related fecapentaene-12 have demonstrated that PGHS can potentiate its genotoxicity, suggesting a similar role in the bioactivation of fecatetraenes[20]. This is particularly relevant in extrahepatic tissues where CYP activity may be low but PGHS expression is significant, such as the colon.
Caption: Two major enzymatic pathways in fecatetraene bioactivation.
The Role of Stereochemistry in Mutagenicity
Fecatetraenes possess multiple chiral centers, and the stereochemical configuration of the molecule can significantly influence its biological activity. The enzymatic active sites of metabolizing enzymes are themselves chiral, leading to stereoselective metabolism. This means that different stereoisomers of a fecatetraene derivative may be metabolized at different rates or to different products.
Furthermore, the stereochemistry of the resulting epoxide is critical. Diastereomeric epoxides can exhibit vastly different reactivities towards DNA and can be detoxified at different rates. For other mutagens, it has been shown that one stereoisomer can be significantly more mutagenic than others[23]. While specific data for fecatetraene stereoisomers is limited, it is a crucial area for future research to fully understand their mutagenic potential.
Experimental Approaches to Studying Fecatetraene Mutagenicity
A multi-pronged experimental approach is necessary to thoroughly investigate the mutagenicity of fecatetraene derivatives. This typically involves a combination of in vitro and in vivo assays.
The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used and well-validated short-term bacterial assay for identifying chemical mutagens[24]. The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The principle of the test is to expose these bacteria to the test compound and measure the frequency of reverse mutations (reversions) that restore the ability of the bacteria to synthesize histidine, allowing them to grow into visible colonies.
Table 1: Quantitative Mutagenicity Data for Fecapentaene-12 and Analogs (Ames Test with S. typhimurium TA100)
Top agar (containing a trace amount of histidine and biotin).
Minimal glucose agar plates.
Test compound (fecatetraene derivative) dissolved in a suitable solvent (e.g., DMSO).
Positive controls (e.g., sodium azide for TA100, 2-nitrofluorene for TA98).
Negative control (solvent).
S9 fraction from induced rat liver (for metabolic activation).
S9 cofactor mix.
2. Procedure:
Bacterial Culture: Inoculate the Salmonella tester strains into nutrient broth and incubate overnight at 37°C with shaking to obtain a dense culture.
Preparation of Test Mixtures: In sterile tubes, combine:
100 µL of the overnight bacterial culture.
500 µL of S9 mix (for assays with metabolic activation) or phosphate buffer (for assays without metabolic activation).
100 µL of the test compound at various concentrations.
Incubation (Pre-incubation method is often more sensitive): Incubate the mixture for 20-30 minutes at 37°C.
Plating: Add 2 mL of molten top agar (kept at 45°C) to each tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Causality behind Experimental Choices:
Salmonella Strains: Different strains are used to detect different types of mutations (e.g., TA100 for base-pair substitutions, TA98 for frameshift mutations).
S9 Mix: The inclusion of liver S9 fraction is crucial to mimic mammalian metabolism and detect pro-mutagens that require metabolic activation to become mutagenic.
Dose Range: A wide range of concentrations is tested to establish a dose-response relationship, a key indicator of a true mutagenic effect.
In Vivo Genotoxicity Assays
While the Ames test is a valuable screening tool, in vivo studies are essential to confirm mutagenicity in a whole-animal system, which accounts for absorption, distribution, metabolism, and excretion (ADME) of the test compound[25][26][27][28].
Micronucleus Test: This assay detects chromosomal damage by scoring for the presence of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in erythrocytes.
Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.
Conclusion and Future Directions
The available evidence strongly suggests that fecatetraene derivatives are mutagenic, likely through a mechanism involving metabolic activation to reactive epoxides that form DNA adducts. The key enzymatic players in this process are likely to be Cytochrome P450s and Prostaglandin H Synthases. However, significant knowledge gaps remain. Future research should focus on:
Quantitative Mutagenicity of Fecatetraene Derivatives: Establishing the mutagenic potency of a range of fecatetraene derivatives with varying structures.
Identification of Specific Metabolizing Enzymes: Pinpointing the specific CYP and other enzymes responsible for fecatetraene bioactivation.
Structural Characterization of DNA Adducts: Determining the precise chemical structures of the DNA adducts formed by fecatetraene epoxides.
Role of Stereochemistry: Investigating the influence of different stereoisomers on mutagenic potency.
In Vivo Studies: Conducting comprehensive in vivo genotoxicity studies to confirm the mutagenic potential of fecatetraenes in a whole-animal model.
A deeper understanding of the mutagenicity of fecatetraene derivatives is paramount for assessing their risk to human health and for developing strategies to mitigate their potential role in colorectal carcinogenesis.
References
Peters, J. H., Riccio, E. S., Stewart, K. R., & Reist, E. J. (1988). Mutagenic activities of fecapentaene derivatives in the Ames/Salmonella test system. Cancer Letters, 39(3), 287–296. [Link]
Stiborova, M. (2022). Formation of Covalent DNA Adducts by Enzymatically Activated Carcinogens and Drugs In Vitro and Their Determination by 32P-postlabeling. JoVE (Journal of Visualized Experiments), (189), e57177. [Link]
Gasparutto, D., & Ravanat, J. L. (2007). Epoxide Adducts at the Guanine Residue Within Single-Stranded DNA Chains: Reactivity and Stability Studies. Nucleosides, Nucleotides and Nucleic Acids, 26(6-7), 1379-1382. [Link]
Chen, H. J. C., & Wang, Y. (2018). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Essays in biochemistry, 62(4), 547–560. [Link]
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]
Taylor & Francis. (n.d.). Adducts – Knowledge and References. [Link]
Plummer, S. M., Hall, M., & Garner, R. C. (1998). Oxidation and genotoxicity of fecapentaene-12 are potentiated by prostaglandin H synthase. Carcinogenesis, 19(1), 51–56. [Link]
Schmeiser, H. H., Gminski, R., & Mrestani-Klaus, C. (2016). Epoxyeicosatrienoic acids (EETs) form adducts with DNA in vitro. Prostaglandins & other lipid mediators, 125, 49–55. [Link]
Anzenbacher, P., & Anzenbacherova, E. (2001). Cytochromes P450 and metabolism of xenobiotics. Cellular and molecular life sciences : CMLS, 58(5-6), 737–747. [Link]
Wood, A. W., Chang, R. L., Levin, W., Yagi, H., Thakker, D. R., Jerina, D. M., & Conney, A. H. (1977). Mutagenicity of the enantiomers of the diastereomeric bay-region benzo(c)phenanthrene 3,4-diol-1,2-epoxides in bacterial and mammalian cells. Cancer research, 37(9), 3358–3366. [Link]
van der Lijn, F., Bednarski, P. J., & Gietema, J. A. (2008). The formation and biological significance of N7-guanine adducts. Mini reviews in medicinal chemistry, 8(12), 1248–1256. [Link]
Cochrane, J. E., & Skopek, T. R. (1994). II. Mutational spectra of butadiene, 1,2-epoxybutene and diepoxybutane at the hprt locus in splenic T cells from exposed B6C3F1 mice. Carcinogenesis, 15(4), 719–723. [Link]
Gannon, P. M., Rutter, J. K., & Cullum, M. E. (2012). Reinventing the Ames Test as a Quantitative Lab That Connects Classical and Molecular Genetics. CBE life sciences education, 11(2), 164–173. [Link]
Rueda-López, M., García-Cajide, M., & Ostrosky-Wegman, P. (2018). In Vivo Cytotoxic, Genotoxic and Radiosensitizing Effects of Clofarabine. Revista de investigacion clinica; organo del Hospital de Enfermedades de la Nutricion, 70(3), 147–154. [Link]
Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. Lancet (London, England), 360(9340), 1155–1162. [Link]
Glatt, H., & Oesch, F. (1986). Bacterial mutagenicity investigation of epoxides: drugs, drug metabolites, steroids and pesticides. Mutation research, 167(1-2), 113–124. [Link]
Twelves, C. (2001). Capecitabine in colorectal cancer. Cancer investigation, 19(7), 710–721. [Link]
Eling, T. E., Thompson, D. C., Foureman, G. L., Curtis, J. F., & Hughes, M. F. (1990). Prostaglandin H synthase and xenobiotic oxidation. Annual review of pharmacology and toxicology, 30, 1–45. [Link]
Povirk, L. F., & Shuker, D. E. (1994). The formation and biological significance of N7-guanine adducts. Mutation research, 318(3), 215–226. [Link]
Villa-Trevino, S., & de la Rosa, M. E. (2013). In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay. Molecules (Basel, Switzerland), 18(11), 13677–13690. [Link]
Kim, H. S., & Kim, M. S. (2018). Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. Toxicological research, 34(3), 189–199. [Link]
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83. [Link]
Marnett, L. J. (1987). Prostaglandin synthase-mediated metabolism of carcinogens and a potential role for peroxyl radicals as reactive intermediates. Environmental health perspectives, 82, 21–28. [Link]
Johnson, G. E., Soeteman-Hernández, L. G., Gollapudi, B. B., Bodger, O. G., Dearfield, K. L., Heflich, R. H., ... & Zeiger, E. (2020). Ames Test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 35(3), 245–254. [Link]
Demole, M., & Bertschi, B. (2009). Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. CHIMIA International Journal for Chemistry, 63(12), 825-829. [Link]
Koc, H., Tretyakova, N. Y., Walker, V. E., Henderson, R. F., & Swenberg, J. A. (1999). Molecular dosimetry of N-7 guanine adduct formation in mice and rats exposed to 1,3-butadiene. Chemical research in toxicology, 12(7), 566–574. [Link]
ScitoVation. (2023). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. [Link]
Boukhobza, F., Bakha, M., Elmsellem, H., & El-Guesmi, N. (2020). Synthesis of eugenol derivative by the ring opening of epoxide eugenol and its analysis through chemical reactivity: a DFT approach. Journal of the Iranian Chemical Society, 17(10), 2685–2695. [Link]
U.S. Food and Drug Administration. (2019). Literature review for data on administering one or several doses of a DNA reactive drug to healthy subjects. [Link]
Preissner, S., Kroll, K., Dunkel, M., Senger, C., Goldsobel, G., Kuzman, D., ... & Preissner, R. (2010). SuperCYP: a comprehensive database on Cytochrome P450 enzymes including a tool for analysis of CYP-drug interactions. Nucleic acids research, 38(Database issue), D237–D243. [Link]
Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation research, 424(1-2), 127–142. [Link]
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research, 455(1-2), 29–60. [Link]
Charles River. (n.d.). In Vivo Genotoxicity Assays. [Link]
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Josephy, P. D., Mason, R. P., & Eling, T. (1982). Cooxidation of the clinical reagent 3,5,3'5'-tetramethylbenzidine by prostaglandin synthase. Cancer research, 42(7), 2567–2570. [Link]
Technical Guide: Stability & Metabolic Profiling of (5E)-Hept-5-en-3-yn-1-ol in Biological Media
The following technical guide details the stability profile, metabolic fate, and handling requirements for (5E)-hept-5-en-3-yn-1-ol , structured for application scientists and drug development professionals. Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the stability profile, metabolic fate, and handling requirements for (5E)-hept-5-en-3-yn-1-ol , structured for application scientists and drug development professionals.
Executive Summary
(5E)-hept-5-en-3-yn-1-ol (CAS: 103197-98-4) is a conjugated enyne alcohol characterized by a primary hydroxyl group separated from a reactive enyne core by a methylene spacer. While chemically robust under neutral aqueous conditions, its stability in biological systems is compromised by two primary factors: rapid oxidative metabolism (Phase I) and photochemical isomerization .
For researchers utilizing this compound as a chemical probe or pharmaceutical intermediate, the critical stability liabilities are:
Metabolic Oxidation: High susceptibility to Alcohol Dehydrogenase (ADH) and CYP450-mediated oxidation, leading to potentially reactive aldehyde intermediates.
Photolability: The conjugated
-system (enyne) renders the molecule sensitive to UV-induced isomerization.
Phase II Clearance: Rapid glucuronidation of the primary alcohol in hepatocyte-rich media.
Chemical & Physical Stability Profile
Structural Analysis & Reactivity
The molecule features a "skipped" conjugation where the primary alcohol is homopropargylic.
Structure:
Key Moiety: The (E)-enyne system (
) is electronically conjugated, providing a distinct UV chromophore but also a site for radical addition and polymerization.
Stability Matrix
Media Condition
Stability Rating
Primary Degradation Mechanism
PBS (pH 7.4)
High
Hydrolytically stable. No ester/amide bonds.
Simulated Gastric Fluid (pH 1.2)
Moderate
Potential for acid-catalyzed hydration of the alkyne (slow without Hg/Au catalysis).
Handling Directive: Store neat material at -20°C under Argon. All aqueous working solutions must be prepared in amber glass to prevent photon-induced isomerization.
Biological Stability & Metabolic Fate
In biological media containing active enzymes (e.g., hepatocytes, S9 fraction), (5E)-hept-5-en-3-yn-1-ol undergoes rapid biotransformation. The primary alcohol is the "soft spot" for metabolism, driving the compound's clearance.
Metabolic Pathways
The following diagram illustrates the sequential oxidation and potential toxification/detoxification pathways.
Figure 1: Predicted metabolic cascade. The oxidation to the aldehyde creates a propargylic aldehyde species which may undergo tautomerization to highly reactive conjugated species.
Mechanistic Insights
Alcohol Dehydrogenase (ADH): The primary alcohol is a canonical substrate for ADH.[1] The resulting aldehyde ((5E)-hept-5-en-3-ynal) possesses acidic protons at C2 (propargylic and
-carbonyl).
Risk:[2] In vivo, this aldehyde may isomerize to form a fully conjugated
-unsaturated aldehyde (Michael Acceptor), capable of alkylating DNA or proteins.
Glucuronidation: In Phase II metabolism, UGT enzymes will rapidly conjugate the hydroxyl group, rendering it hydrophilic for renal excretion. This is the likely dominant pathway in vivo if ADH is saturated.
Experimental Protocols for Stability Validation
To empirically verify the stability of (5E)-hept-5-en-3-yn-1-ol, use the following standardized workflows. These protocols are designed to differentiate between chemical instability and enzymatic metabolism.
Microsomal Stability Assay (Phase I)
Objective: Determine intrinsic clearance (
) and half-life () in liver microsomes.
Reagents:
Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Protocol:
Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.
Spike: Add (5E)-hept-5-en-3-yn-1-ol (from 10 mM DMSO stock) to a final concentration of 1 µM. (Final DMSO < 0.1%).[3]
Initiation: Add NADPH regenerating system to initiate the reaction.
Control: Prepare a parallel set replacing NADPH with buffer to assess non-NADPH dependent degradation (chemical stability).
Sampling: At
min, remove 50 µL aliquots and quench immediately in 150 µL ice-cold Stop Solution.
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS (MRM mode).
Data Interpretation:
Plot
vs. time.
Slope
determines .
If degradation occurs in the Control (no NADPH), the compound is chemically unstable (likely oxidation or hydration).
Reactive Metabolite Trapping (GSH Assay)
Objective: Detect if the enyne or its oxidative metabolites form reactive electrophiles.
Protocol:
Incubate compound (10 µM) with Microsomes (1 mg/mL) and NADPH (as above).
Add Trap: Supplement the reaction with Glutathione (GSH) at 5 mM.
Incubate for 60 minutes at 37°C.
Analysis: Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 308 (GSH fragment).
Result: Detection of a GSH-adduct indicates the formation of a reactive Michael acceptor (likely the oxidized aldehyde or epoxide).
Storage & Handling Specifications
To maintain the integrity of (5E)-hept-5-en-3-yn-1-ol standards:
Parameter
Specification
Rationale
Temperature
-20°C or -80°C
Arrhenius suppression of polymerization.
Atmosphere
Argon / Nitrogen
Prevents autoxidation of the enyne system.
Container
Amber Glass Vial
Blocks UV (<400nm) to prevent E/Z isomerization.
Solvent
DMSO (anhydrous)
Methanol/Ethanol are acceptable but avoid acidic solvents.
References
PubChem Compound Summary. (5E)-hept-5-en-3-yn-1-ol (CID 51072046).[3] National Center for Biotechnology Information.
Baillie, T. A. (2006). Metabolism and toxicity of drugs.[4] Two decades of progress in industrial drug metabolism. Chemical Research in Toxicology. (Reactive metabolite trapping protocols).
Application Notes & Protocols: (5E)-hept-5-en-3-yn-1-ol in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of (5E)-hept-5-en-3-yn-1-ol in Complex Molecule Synthesis (5E)-hept-5-en-3-yn-1-ol is a versatile C7 building block that h...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of (5E)-hept-5-en-3-yn-1-ol in Complex Molecule Synthesis
(5E)-hept-5-en-3-yn-1-ol is a versatile C7 building block that holds significant potential for the stereoselective synthesis of complex natural products. Its unique structural motif, featuring a primary alcohol, a conjugated E-enyne system, offers a rich platform for a variety of chemical transformations. The primary alcohol serves as a handle for oxidation, esterification, or conversion into other functional groups, while the enyne moiety is primed for cycloadditions, metathesis, and cross-coupling reactions. This application note will explore the utility of (5E)-hept-5-en-3-yn-1-ol in the context of the total synthesis of the potent anticancer marine natural product, (-)-laulimalide, with a focus on the construction of its C1-C7 side-chain. While published syntheses of (-)-laulimalide have utilized alternative starting materials, we present a detailed, plausible synthetic route commencing from (5E)-hept-5-en-3-yn-1-ol to illustrate its strategic application in assembling complex molecular architectures.
Case Study: Proposed Synthesis of the C1-C7 Dihydropyran Fragment of (-)-Laulimalide
The marine-derived macrolide, (-)-laulimalide, is a potent microtubule-stabilizing agent with significant anticancer activity.[1][2] Its complex structure has been the subject of numerous total synthesis campaigns by research groups including those of Ghosh, Paterson, and Trost.[1][3][4] A key structural feature of laulimalide is the C1-C7 dihydropyran side chain. Herein, we propose a synthetic strategy for this fragment that leverages the unique reactivity of (5E)-hept-5-en-3-yn-1-ol.
Retrosynthetic Analysis
Our proposed retrosynthesis of the C1-C7 fragment of (-)-laulimalide commences by disconnecting the dihydropyran ring via a Prins-type cyclization. This leads back to a key triol intermediate, which can be envisioned to arise from the stereoselective reduction of a β-hydroxy ketone. This ketone, in turn, can be prepared through a hydration of the alkyne within a protected form of (5E)-hept-5-en-3-yn-1-ol. This strategic approach highlights the utility of the enyne functionality as a masked ketone.
Caption: Retrosynthetic analysis for the C1-C7 fragment of (-)-laulimalide.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, self-validating protocols for the proposed synthesis of the C1-C7 fragment of (-)-laulimalide starting from (5E)-hept-5-en-3-yn-1-ol.
Step 1: Protection of the Primary Alcohol
Causality: The primary alcohol of (5E)-hept-5-en-3-yn-1-ol must be protected to prevent its interference in the subsequent alkyne hydration and stereoselective reduction steps. A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice due to its stability under the planned reaction conditions and its ease of removal at a later stage.
Protocol: Synthesis of (5E)-tert-butyldimethyl((hept-5-en-3-yn-1-yl)oxy)silane
Reaction Setup: To a solution of (5E)-hept-5-en-3-yn-1-ol (1.0 g, 9.08 mmol) in anhydrous dichloromethane (DCM, 45 mL) at 0 °C under an argon atmosphere, add imidazole (1.24 g, 18.16 mmol) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.64 g, 10.89 mmol).
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.
Workup and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL). Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (98:2 hexanes:ethyl acetate) to afford the TBS-protected product as a colorless oil.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Reactant
MW ( g/mol )
Amount (mmol)
Equivalents
(5E)-hept-5-en-3-yn-1-ol
110.15
9.08
1.0
Imidazole
68.08
18.16
2.0
TBDMSCl
150.72
10.89
1.2
Step 2: Alkyne Hydration to the β-Hydroxy Ketone
Causality: The enyne functionality is strategically hydrated to a β-hydroxy ketone. This transformation is proposed to proceed via an oxymercuration-demercuration reaction, which typically follows Markovnikov's rule to yield the desired ketone. The presence of the adjacent TBS-protected alcohol may influence the regioselectivity of this reaction.
Protocol: Synthesis of (5E)-1-((tert-butyldimethylsilyl)oxy)hept-5-en-3-one
Reaction Setup: To a solution of the TBS-protected enyne (1.0 g, 4.46 mmol) in a 9:1 mixture of tetrahydrofuran (THF) and water (22 mL) at room temperature, add mercury(II) sulfate (HgSO₄, 0.13 g, 0.45 mmol).
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress is monitored by TLC (8:2 hexanes:ethyl acetate).
Workup and Purification: Upon completion, dilute the reaction mixture with diethyl ether (40 mL) and water (20 mL). Carefully add sodium borohydride (NaBH₄, 0.17 g, 4.46 mmol) in small portions at 0 °C. Stir for 1 hour, then separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (95:5 hexanes:ethyl acetate).
Characterization: Confirm the structure of the β-hydroxy ketone by ¹H NMR, ¹³C NMR, and HRMS.
Step 3: Stereoselective Reduction of the Ketone
Causality: The stereoselective reduction of the ketone is a critical step in establishing the correct stereochemistry of the C1-C7 fragment. A substrate-directed reduction using a bulky reducing agent, such as L-selectride®, is proposed to favor the formation of the desired syn-diol precursor. The stereochemical outcome is guided by the existing stereocenter at the adjacent carbon bearing the silyloxy group.
Protocol: Synthesis of syn-(5E)-1-((tert-butyldimethylsilyl)oxy)hept-5-en-3-ol
Reaction Setup: To a solution of the β-hydroxy ketone (1.0 g, 4.12 mmol) in anhydrous THF (40 mL) at -78 °C under an argon atmosphere, add L-selectride® (1.0 M in THF, 5.0 mL, 5.0 mmol) dropwise.
Reaction Monitoring: Stir the reaction at -78 °C for 3 hours. Monitor the disappearance of the starting material by TLC (7:3 hexanes:ethyl acetate).
Workup and Purification: Quench the reaction by the slow addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and 30% hydrogen peroxide (10 mL). Allow the mixture to warm to room temperature and stir for 1 hour. Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (40 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (8:2 hexanes:ethyl acetate).
Characterization: The diastereoselectivity of the reduction should be determined by ¹H NMR analysis of the crude product. The structure of the purified diol should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Reactant
MW ( g/mol )
Amount (mmol)
Equivalents
β-Hydroxy Ketone
242.43
4.12
1.0
L-selectride®
-
5.0
1.2
Step 4: Prins-type Cyclization to the Dihydropyran
Causality: The final step in the construction of the dihydropyran ring is a Prins-type cyclization. This acid-catalyzed reaction involves the formation of an oxocarbenium ion from the alkene and one of the hydroxyl groups, which is then trapped by the other hydroxyl group to form the cyclic ether. The stereochemistry of the substituents on the newly formed ring is controlled by the conformation of the acyclic precursor during the cyclization event.
Protocol: Synthesis of the C1-C7 Dihydropyran Fragment
Deprotection: First, the TBS group is removed. To a solution of the diol (1.0 g, 4.09 mmol) in THF (20 mL) at room temperature, add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 5.0 mL, 5.0 mmol). Stir for 2 hours and monitor by TLC. Upon completion, concentrate the reaction mixture and purify by flash column chromatography to obtain the triol.
Cyclization Reaction Setup: To a solution of the resulting triol (0.5 g, 3.47 mmol) in anhydrous DCM (35 mL) at 0 °C, add a catalytic amount of camphorsulfonic acid (CSA, 0.08 g, 0.35 mmol).
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (1:1 hexanes:ethyl acetate).
Workup and Purification: Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL). Separate the layers and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyran fragment.
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, HRMS, and comparison with literature data for the C1-C7 fragment of (-)-laulimalide to confirm its structure and stereochemistry.
Caption: Proposed synthetic workflow for the C1-C7 fragment of (-)-laulimalide.
Conclusion and Future Outlook
This application note has outlined a plausible and strategic application of (5E)-hept-5-en-3-yn-1-ol in the total synthesis of the C1-C7 fragment of the complex natural product, (-)-laulimalide. The unique combination of a primary alcohol and a conjugated enyne system within this C7 building block provides a versatile platform for the introduction of key functional groups and the stereocontrolled construction of cyclic ethers. The proposed protocols are based on well-established synthetic methodologies and serve as a guide for researchers in the field of natural product synthesis and drug discovery. Further exploration of the reactivity of (5E)-hept-5-en-3-yn-1-ol in other metal-catalyzed reactions, such as enyne metathesis,[5] could open up even more efficient and elegant pathways to a wide range of biologically active molecules. The principles and protocols detailed herein are intended to inspire and facilitate the innovative use of this and similar building blocks in the ongoing quest to synthesize and understand the complex molecules of nature.
References
Ghosh, A. K., & Wang, Y. (2000). Total Synthesis of (−)-Laulimalide. Journal of the American Chemical Society, 122(45), 11027–11028. [Link]
Ghosh, A. K., Wang, Y., & Kim, J. T. (2001). Total Synthesis of Microtubule-Stabilizing Agent (−)-Laulimalide. The Journal of Organic Chemistry, 66(26), 8973–8982. [Link]
Paterson, I., De Savi, C., & Tudge, M. (2001). Total Synthesis of the Microtubule-Stabilizing Agent (−)-Laulimalide. Organic Letters, 3(20), 3149–3152. [Link]
Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944. [Link]
Trost, B. M. (1996). Asymmetric allylic alkylation, an enabling methodology. Accounts of Chemical Research, 29(8), 355–364. [Link]
Trost, B. M., Amans, D., Seganish, W. M., & Chung, C. K. (2012). Total Synthesis of Laulimalide: Assembly of the Fragments and Completion of the Synthesis of the Natural Product and a Potent Analogue. Chemistry – A European Journal, 18(10), 2961–2971. [Link]
Mooberry, S. L., Tien, G., Hernandez, A. H., Plubrukarn, A., & Davidson, B. S. (1999). Laulimalide and Isolaulimalide, New Potent Microtubule-Stabilizing Agents. Cancer Research, 59(3), 653–660. [Link]
Diver, S. T., & Giessert, A. J. (2004). Enyne Metathesis (Enyne Bond Reorganization). Chemical Reviews, 104(3), 1317–1382. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Yield Optimization of (5E)-hept-5-en-3-yn-1-ol via Sonogashira Cross-Coupling
Ticket ID: CHEM-SUP-2024-ENYNE
Support Level: Tier 3 (Senior Application Scientist)[1]
Core Directive & Strategy
You are attempting to synthesize (5E)-hept-5-en-3-yn-1-ol (CAS: 103197-98-4).[1][2][] This target is a conjugated enynol, structurally significant as a lipid metabolite fragment or pheromone precursor.[1]
Retrosynthetic Logic:
The most robust disconnection is the C(sp)-C(sp2) bond formation via Sonogashira Cross-Coupling .[1]
Fragment A (Nucleophile): 3-Butyn-1-ol (Terminal Alkyne)[1]
Fragment B (Electrophile): (E)-1-Bromopropene or (E)-1-Iodopropene (Vinyl Halide)[1]
Primary Challenges:
Glaser Homocoupling: Oxidative dimerization of 3-butyn-1-ol into the diyne.[1]
Stereoretention: Preserving the (E)-geometry of the propenyl fragment.[1]
Polarity Management: The free hydroxyl group increases water solubility, complicating extraction.[1]
Troubleshooting & Optimization (Q&A)
Q1: My conversion is stalled at <50%, and the halide remains unconsumed. Should I increase the temperature?
Diagnosis: Catalyst deactivation or insufficient oxidative addition.[1]
Solution: Do not simply increase temperature; this risks stereoisomerization (E
Switch Halides: If using (E)-1-bromopropene, switch to (E)-1-iodopropene . The C-I bond is weaker and undergoes oxidative addition more readily at room temperature.[1]
Catalyst Check: Ensure your Pd(0) source is active.[1] If using Pd(PPh
), it is air-sensitive (yellow black = inactive).[1] Switch to the more robust Pd(PPh)Cl , which is stable in air and reduced in situ.
Oxygen Exclusion: Oxygen kills the active Pd(0) species.[1] Sparging with argon is often insufficient.[1] Adopt a Freeze-Pump-Thaw cycle (3x) for the solvent.[1]
Q2: I see a major side product with a similar Rf to my starting material. What is it?
Diagnosis: Glaser Homocoupling (Diyne formation).[1]
Causality: The presence of Cu(I) and Oxygen facilitates the dimerization of 3-butyn-1-ol into 3,5-octadiyne-1,8-diol.[1]
Corrective Protocol:
Reduce Copper: Lower CuI loading from 5 mol% to 1-2 mol% .
Slow Addition: Add the alkyne (3-butyn-1-ol) dropwise via syringe pump over 1 hour. This keeps the concentration of the copper-acetylide intermediate low relative to the vinyl halide, statistically favoring cross-coupling over homocoupling.[1]
Reductive Environment: Add a mild reducing agent like sodium ascorbate (rare in organic solvents) or simply ensure strict anaerobic conditions.[1]
Q3: Does the free hydroxyl group on 3-butyn-1-ol need protection (e.g., TBS)?
Answer: Generally, No .[1]
Reasoning: Sonogashira conditions (Pd/Cu/Amine) tolerate free alcohols well.[1]
Caveat: If you observe low yields, the hydroxyl group might be coordinating to the Pd center, dampening activity.
Test: Run a small scale reaction with TBS-protected 3-butyn-1-ol . If yield jumps significantly (>20%), the free alcohol was the culprit. However, for industrial efficiency, optimizing the free alcohol route is preferred to avoid two extra synthetic steps (protection/deprotection).
Q4: The product is an oil that co-elutes with the solvent or byproducts.[1] How do I purify this?
Technical Insight: (5E)-hept-5-en-3-yn-1-ol is a low molecular weight, polar alcohol.[1] It may be volatile.[1]
Extraction Protocol:
Salting Out: Saturate the aqueous quench layer with NaCl or NH
Cl to force the organic alcohol into the organic phase.[1]
Solvent Choice: Avoid Diethyl Ether (too volatile).[1] Use Ethyl Acetate or MTBE .[1]
Evaporation: Do not use high vacuum (< 5 mbar) for extended periods or heat the water bath >30°C, as you may strip the product.[1]
N. The solution should turn yellow/brown.[1] Stir for 5 mins.
Addition: Add 3-butyn-1-ol dropwise over 15 minutes at Room Temperature (20-25°C).
Note: If the reaction exotherms significantly, cool to 0°C during addition, then warm to RT.
Monitoring: Stir at RT. Monitor via TLC (Stain: KMnO
or Anisaldehyde).[1] Reaction typically completes in 2-4 hours.[1]
Checkpoint: If incomplete after 6 hours, heat gently to 40°C. Do not exceed 50°C to protect geometry.
Workup: Dilute with Et
O. Wash with sat. NHCl (aq) to remove copper salts (blue aqueous layer).[1] Wash organic layer with Brine.[1] Dry over MgSO.
Purification: Concentrate (carefully, volatile!) and purify via Flash Column Chromatography (Hexanes:EtOAc gradient, typically 9:1 to 4:1).
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the critical "Decision Points" where the reaction can fail (Homocoupling vs. Cross-Coupling).
Caption: Figure 1. Synergistic Pd/Cu catalytic cycle. Note the critical branch point at the Cu-Acetylide stage where oxygen exposure leads to irreversible homocoupling.[1]
References
Sonogashira Coupling Mechanism & Conditions:
Chinchilla, R., & Nájera, C. (2007).[1][4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1]
[Link]
Copper-Free Variants (Alternative for high Homocoupling):
Pu, X., Li, H., & Colacot, T. J. (2013).[1] C–C Coupling Reactions: The Sonogashira Reaction. Organic Process Research & Development.
[Link]
Handling Volatile Enynols:
Trost, B. M., & Rudd, M. T. (2002).[1] Ruthenium-Catalyzed Cycloisomerizations of Diynols. Journal of the American Chemical Society.[1][5][6] (Referenced for isolation techniques of similar polar enynols).[1]
[Link]
General Protocol for Terminal Alkynols:
Doucet, H., & Hierso, J. C. (2007).[1] Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][4][6][7] Angewandte Chemie International Edition.
[Link]
Technical Support Center: Troubleshooting Low Conversion in 3-butyn-1-ol Coupling Reactions
Welcome to the technical support guide for troubleshooting coupling reactions involving 3-butyn-1-ol. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for troubleshooting coupling reactions involving 3-butyn-1-ol. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with Sonogashira and related cross-coupling reactions. Here, we address common issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with 3-butyn-1-ol has completely failed or shows very low conversion. What are the most critical factors to investigate first?
When a Sonogashira reaction fails, the root cause can typically be traced back to one of three areas: the integrity of the catalytic system, the purity of the reagents, or the reaction environment. A systematic check is the most efficient way to diagnose the problem.
Atmospheric Conditions : The Sonogashira coupling is highly sensitive to oxygen, especially when a copper co-catalyst is used. Oxygen promotes the oxidative homocoupling of 3-butyn-1-ol to form 1,6-dihydroxy-2,4-hexadiyne (a Glaser coupling byproduct), which consumes your starting material and generates unwanted side products.[1][2][3] It is imperative to ensure the reaction is run under strictly anaerobic (oxygen-free) and anhydrous (water-free) conditions.
Catalyst Activity : The palladium catalyst is the heart of the reaction. Its decomposition, often indicated by the formation of a black precipitate known as "palladium black," is a common cause of failure.[1] This can be triggered by impurities or non-optimal conditions. Similarly, the copper(I) co-catalyst can degrade over time through oxidation.
Reagent Purity : Impurities in your starting materials (3-butyn-1-ol, aryl halide), solvent, or base can act as catalyst poisons. Water is a common culprit, but other nucleophiles or coordinating species can also interfere with the catalytic cycle.
Below is a workflow to systematically troubleshoot a failed reaction.
Caption: Initial troubleshooting workflow for low conversion.
Q2: I'm observing a significant amount of a higher molecular weight byproduct, likely from homocoupling (Glaser product). How can I minimize this?
The formation of alkyne dimers is a classic side reaction in Sonogashira couplings and is almost always mediated by the copper co-catalyst in the presence of oxygen.[2][3]
Causality : The copper(I) acetylide intermediate, which is crucial for the main reaction, can be oxidized to copper(II) by trace oxygen. This Cu(II) species then reacts with another molecule of copper(I) acetylide in a redox process that couples the two alkyne fragments and regenerates Cu(I).
Solutions :
Rigorous Degassing : This is the most critical preventative measure. Ensure your solvent and reaction headspace are thoroughly deoxygenated. See the protocol for Degassing Reaction Solvents below.
Minimize Copper Loading : Often, only a catalytic amount (1-5 mol%) of the copper salt is necessary. Using an excessive amount can accelerate the rate of homocoupling.[4]
Switch to a Copper-Free Protocol : If homocoupling remains a persistent issue, transitioning to a copper-free Sonogashira reaction is a highly effective strategy.[1][5] These systems rely on the palladium catalyst alone and often require specific ligands or bases to facilitate the deprotonation and coupling of the alkyne. While sometimes slower, they completely eliminate the Glaser coupling pathway.
Q3: My reaction mixture turns black and stalls. What is "palladium black" and how can I prevent its formation?
The appearance of a black precipitate ("palladium black") is a visual indicator of the decomposition of your soluble palladium catalyst (e.g., Pd(PPh₃)₄) into insoluble, and largely inactive, palladium(0) metal.[1]
Causality : This reduction and agglomeration can be caused by several factors:
High Temperatures : While necessary for less reactive halides, excessive heat can accelerate catalyst decomposition.
Impurities : Certain impurities in reagents or solvents can poison the phosphine ligands, destabilizing the palladium complex.
Inappropriate Solvent Choice : Some solvents may not adequately stabilize the catalytic species, leading to precipitation. For instance, THF has been anecdotally reported to sometimes promote palladium black formation.[1]
Solutions :
Use Fresh, High-Purity Reagents : Ensure all starting materials, solvents, and bases are pure and anhydrous.[1]
Optimize Temperature : Use the lowest temperature that allows the reaction to proceed at a reasonable rate. For highly reactive aryl iodides, room temperature is often sufficient.[1] Aryl bromides may require heating, but this should be done judiciously.[4]
Ligand Choice : Using more robust or electron-rich phosphine ligands can create a more stable palladium complex that is less prone to decomposition. Consider ligands like dppf for challenging substrates.[4]
Q4: How do I choose the right catalyst, base, and solvent for coupling with 3-butyn-1-ol?
The optimal conditions depend heavily on the reactivity of your coupling partner (the aryl or vinyl halide). The general reactivity trend is: I > OTf > Br >> Cl .[1]
Catalyst System :
The choice of palladium source and ligand is crucial. For general purposes, a combination of a Pd(II) precatalyst that is reduced in situ to Pd(0) or a direct Pd(0) source is used.
Component
Common Examples
Key Considerations
Palladium Source
PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃
PdCl₂(PPh₃)₂ is often more stable and easier to handle than Pd(PPh₃)₄.[6] Pd₂(dba)₃ is a good source of Pd(0) when used with an external ligand.
Ligand
PPh₃ (Triphenylphosphine), P(t-Bu)₃, dppf
Bulky, electron-rich phosphine ligands can improve catalytic activity, especially for less reactive aryl halides like chlorides and bromides.[6]
Copper Co-catalyst
CuI (Copper(I) Iodide)
Use a fresh bottle, as it can degrade over time.[1] Essential for accelerating the reaction but can cause homocoupling.[7]
Base and Solvent :
The base's primary role is to deprotonate the terminal alkyne, making it nucleophilic.[2] It is typically an amine, which can often serve as the solvent as well.
Base
Common Solvents
Comments
Triethylamine (TEA)
THF, Dioxane, Toluene, DMF
A very common and effective choice. Often used in excess or as a co-solvent.[4]
Diisopropylamine (DIPA)
Toluene, THF
A bulkier secondary amine that can be beneficial for certain substrates.[4]
Often used in copper-free systems or for specific applications.[8]
Causality : The amine base not only deprotonates the alkyne but also serves as a ligand for the palladium and copper centers and neutralizes the HX acid formed during the reaction. The choice of solvent affects the solubility of the reagents and the stability of the catalytic intermediates.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Sonogashira Coupling of an Aryl Bromide with 3-butyn-1-ol
This protocol provides a starting point for optimization.
Setup : To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
Reagent Addition : Add degassed triethylamine (3 mL) and degassed THF (3 mL) via syringe. Stir the mixture for 5 minutes at room temperature.
Reaction : Heat the reaction mixture to 60-80°C. The oxidative addition to aryl bromides is often the rate-limiting step and benefits from heating.[4]
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.
Workup : Upon completion, cool the mixture to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification : Purify the crude product by column chromatography on silica gel.
This method is highly effective for removing dissolved oxygen.
Freeze : Place the solvent in a robust Schlenk flask with a stir bar and a high-vacuum stopcock. Freeze the solvent completely using a liquid nitrogen bath.
Pump : With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
Thaw : Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see bubbles of dissolved gas being released from the liquid.
Repeat : Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed. After the final cycle, backfill the flask with an inert gas like argon or nitrogen.
Mechanistic Overview
Understanding the mechanism helps in rational troubleshooting. The Sonogashira reaction involves two interconnected catalytic cycles.
Caption: The interconnected Palladium and Copper catalytic cycles.
The Palladium Cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetallation from the copper acetylide, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6] The Copper Cycle activates the alkyne by forming a copper acetylide intermediate, which is more nucleophilic and readily participates in the transmetallation step.[2][6]
References
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
The Sonogashira Coupling. (n.d.). Retrieved from [Link]
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
Synthetic Communications. (1976). A CONVENIENT SYNTHESIS OF 3-BUTYN-1-OL AND 2-METHYL-3-BUTYN-1-OL. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Retrieved from [Link]
Technical Support Center: Purification of Unstable Enyne Alcohols
Welcome to the technical support center for professionals navigating the challenges of purifying unstable enyne alcohols. This guide is structured to provide direct, actionable solutions to common issues encountered duri...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for professionals navigating the challenges of purifying unstable enyne alcohols. This guide is structured to provide direct, actionable solutions to common issues encountered during silica gel chromatography. We will delve into the causality behind these challenges and provide field-proven protocols to ensure the integrity of your sensitive compounds.
Introduction: The Challenge of Enyne Alcohols
Enyne alcohols are valuable synthetic intermediates, but their purification is often fraught with difficulty. The combination of a hydroxyl group and a conjugated enyne system renders them susceptible to degradation, particularly on standard silica gel. The primary culprit is the acidic nature of the silica surface, populated by silanol (Si-OH) groups. These acidic sites can catalyze a variety of unwanted side reactions, including dehydration, rearrangement, and polymerization, leading to significant yield loss and the generation of complex impurities.[1] This guide provides a systematic approach to troubleshooting and overcoming these obstacles.
Troubleshooting Guide: Common Problems & Solutions
This section addresses the most frequent issues researchers face when attempting to purify enyne alcohols on silica gel.
Problem 1: Significant Product Loss or Complete Disappearance on the Column
Q: I loaded my crude enyne alcohol onto a standard silica gel column, but I'm recovering very little, or none, of my desired product. What is happening?
A: This is a classic symptom of on-column decomposition. The acidic silanol groups on the silica surface are likely catalyzing the degradation of your acid-sensitive alcohol.[1][2] The extended contact time during a standard column run provides ample opportunity for these destructive processes to occur.
Causality: The lone pair of the hydroxyl group can be protonated by the surface silanols, forming a good leaving group (water). The subsequent loss of water generates a carbocation, which can be stabilized by the adjacent alkyne and alkene. This intermediate can then undergo rapid decomposition or rearrangement.
Immediate Solutions:
Minimize Contact Time: Instead of a long column, first attempt to purify your compound by passing it through a short "plug" or "pad" of silica gel.[2] This drastically reduces the residence time of your compound on the acidic stationary phase.
Passivate the Silica Gel: Neutralize the acidic sites on the silica before introducing your compound. This is the most common and effective strategy.[3][4][5] A detailed protocol is provided below.
Switch the Stationary Phase: If passivation is insufficient, the best course of action is to switch to a less acidic stationary phase, such as neutral or basic alumina.[2][6]
Problem 2: Appearance of New, Unidentified Spots on TLC After Column Chromatography
Q: My crude material looks clean on TLC, but after running the column, I see multiple new spots, and my yield of the desired product is low. Why?
A: This indicates that your enyne alcohol is isomerizing or rearranging on the silica gel. The new spots are likely isomers or degradation byproducts formed during the purification process.[7]
Causality: Acid-catalyzed reactions are not limited to complete decomposition. They can also promote more subtle transformations. For instance, a propargylic alcohol moiety can undergo rearrangement to form an α,β-unsaturated ketone (a Meyer-Schuster rearrangement), or other complex cyclization/isomerization reactions can be triggered.
Solutions:
TLC Stability Test (Self-Validation): Before committing to a column, perform a simple diagnostic test. Spot your crude material on a silica TLC plate, let it sit for 1-2 hours, and then elute it. If you observe new spots or streaking that wasn't present on a freshly run TLC, your compound is unstable on silica, and you must take preventative measures. A 2D TLC can also be used to detect on-plate degradation.[8]
Implement Passivation: Use a mobile phase containing a small amount of a base, such as triethylamine (TEA) or pyridine, to continuously neutralize the silica during the run.[9][10] A common starting point is 0.1-1% TEA in your eluent.[1][3]
Consider Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase (e.g., C18 silica) chromatography can be an excellent alternative.[6][9] The mobile phases (typically mixtures of water with methanol or acetonitrile) are generally neutral, and the non-polar stationary phase is much less likely to cause acid-catalyzed degradation.
Frequently Asked Questions (FAQs)
Q1: What is silica gel passivation and how do I do it?
A1: Passivation, or neutralization, is the process of deactivating the acidic silanol groups on the silica surface.[3][4] The most common method involves pre-treating the silica with a basic modifier, typically triethylamine (TEA). This can be done in two ways:
Method A (In the Eluent): Add 0.5-2% TEA to the chosen solvent system. Use this amine-containing eluent to pack the column and run the chromatography.[10] This ensures the silica is constantly bathed in a basic environment.
Method B (Pre-treatment Flush): Pack the column as usual. Then, flush the column with one to two column volumes of your eluent containing 1-3% TEA. Afterwards, switch back to your regular eluent (without TEA) to run the separation.[3][11] This method is useful if you need to remove the TEA from your final product.
A detailed, step-by-step protocol for Method A is provided in the "Experimental Protocols" section.
Q2: When should I choose alumina over silica gel?
A2: You should consider alumina when your enyne alcohol is highly sensitive to acid and passivation of silica is not sufficient.[2] Alumina is available in three grades: acidic, neutral, and basic. For unstable alcohols, neutral alumina is the recommended starting point.[1][2]
Advantage: It lacks the strong Brønsted acidity of silica.
Caution: Alumina can have strong Lewis acid sites and may retain polar compounds more strongly than silica. Always perform a TLC analysis on alumina plates first to determine the appropriate solvent system.
Q3: Can I reduce decomposition by running the column faster?
A3: Yes, to an extent. Using flash chromatography with positive air pressure to accelerate the elution will reduce the contact time between your compound and the silica, which can help minimize degradation.[1] However, this is often a complementary tactic rather than a complete solution. If your compound is highly unstable, speed alone will not prevent decomposition; it must be combined with passivation or an alternative stationary phase.
Q4: My compound is also sensitive to base. What are my options?
A4: This is a challenging situation. If your compound degrades under both acidic and basic conditions, you must find a truly neutral purification method.[4]
Deactivated Silica: You can try deactivating silica gel with a controlled amount of water (e.g., adding up to 10% water by weight to activated silica gel) to temper the acidity without making the system basic.[12]
Reversed-Phase Chromatography (HPLC): This is often the best solution. Preparative HPLC using a C18 column with a neutral mobile phase (e.g., methanol/water) avoids both acidic and basic conditions.[9]
Alternative Sorbents: For some applications, sorbents like Florisil® (magnesium silicate) or specialized bonded phases (like diol or cyano) can offer a less reactive surface.[1][13]
Data & Decision Making
Table 1: Comparison of Stationary Phases for Enyne Alcohol Purification
Stationary Phase
Acidity/Basicity
Best For...
Cautions & Considerations
Standard Silica Gel
Acidic (pKa ~4.5)
Neutral, robust compounds.
Prone to causing degradation of acid-sensitive enyne alcohols.[2]
Passivated Silica Gel
Neutralized
Mildly acid-sensitive compounds.
The passivating agent (e.g., TEA) will be in the collected fractions.
The following diagram outlines a logical workflow for selecting an appropriate purification strategy for your enyne alcohol.
Caption: Decision workflow for purifying unstable enyne alcohols.
Experimental Protocols
Protocol 1: Purification using a Triethylamine-Passivated Silica Gel Column
This protocol describes the purification of an acid-sensitive enyne alcohol using an eluent containing triethylamine (TEA).
1. Determine the Eluent System:
a. Using a standard silica TLC plate, find a solvent system (e.g., Hexanes/Ethyl Acetate) that gives your desired compound an Rf value of approximately 0.2-0.3.[14]
b. Prepare a new eluent by adding 1% v/v triethylamine to the solvent system identified in step 1a. (For example, for 500 mL of 20% EtOAc/Hexanes, use 100 mL EtOAc, 395 mL Hexanes, and 5 mL TEA).
c. Run a new TLC using this TEA-containing eluent to confirm the Rf value. The Rf will likely be slightly higher. Adjust the solvent polarity if necessary.
2. Pack the Column:
a. Prepare a slurry of silica gel in the TEA-containing eluent.
b. Pack your chromatography column with the slurry as you normally would.
c. Allow the silica to settle, ensuring a flat top surface, and drain the excess solvent until it is level with the silica bed.
3. Load the Sample:
a. Dissolve your crude product in a minimal amount of the TEA-containing eluent.
b. Carefully load the sample onto the top of the silica bed.
c. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
4. Elute and Collect:
a. Carefully add the TEA-containing eluent to the column.
b. Apply pressure (flash chromatography) and begin collecting fractions.
c. Monitor the fractions by TLC to identify those containing your pure product.
5. Product Isolation:
a. Combine the pure fractions.
b. Remove the solvent using a rotary evaporator.
c. Note: Triethylamine is volatile (boiling point ~89 °C) but can be difficult to remove completely. For highly sensitive subsequent steps, it may be necessary to co-evaporate with a solvent like toluene or perform a mild acidic wash of the combined organic fractions, followed by drying and evaporation.
References
Various Authors. (2021). How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica? ResearchGate. Retrieved from [Link]
Chemistry For Everyone. (2025). How To Activate Silica Gel For Column Chromatography? YouTube. Retrieved from [Link] (Note: A generic URL is used as the original is likely a placeholder.)
Various Authors. (2017). Alternatives to silica gel or alternative method of purification? Reddit. Retrieved from [Link]
Chemistry For Everyone. (2025). Can Silica Gel Be Reactivated? YouTube. Retrieved from [Link] (Note: A generic URL is used as the original is likely a placeholder.)
Streampeak Group. (2023). Everything You Need To Know About Silica Gel. Desiccants Streampeak Group. Retrieved from [Link]
King Group. (n.d.). Successful Flash Chromatography. University of Sheffield. Retrieved from [Link]
Chemistry For Everyone. (2025). How To Neutralize Silica Gel? YouTube. Retrieved from [Link] (Note: A generic URL is used as the original is likely a placeholder.)
Various Authors. (2017). Is there any method other than column chromatography to purify compound. ResearchGate. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
Various Authors. (2018). Column chromatography of acid-sensitive compounds. ScienceMadness Discussion Board. Retrieved from [Link]
Various Authors. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit. Retrieved from [Link]
N-Heterocyclic carbene boranes (NHC-boranes) such as 1,3-dimethylimidazol-2-ylidine trihydridoborane (diMe-Imd-BH(3)) serve as practical hydride donors for the reduction of aldehydes and ketones in the presence of silica gel. (2012). Journal of Organic Chemistry.
The resulting was emerged to the indicating reaction conditions. Then, the reaction was quenched and evaporated to dryness under reduced pressure and chromatographed by neutralized silica gel flash column chromatography. (n.d.). Royal Society of Chemistry.
Iron-Catalyzed Dehydrative Alkylation of Propargyl Alcohol with Alkyl Peroxides To Form Substituted 1,3-Enynes. (2018). Organic Letters.
Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols. (2023). MDPI.
Mechanism of the Reactions of Alcohols with o-Benzynes. (2014).
Mechanistic aspects of the ring-closing enyne metathesis catalyzed by ruthenium-alkylidene complexes. (n.d.).
Triethylamine as a Mobile Phase Additive: What Does It Do? (2025).
Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry.
RETRACTED: Photoelectrochemical Synthesis of Benzo[b]phosphole Oxides via Sequential P–H/C–H Bond Functionalizations. (2024). American Chemical Society.
Troubleshooting Guide for RNA Cleanup. (n.d.). NEB.
Studies on the Mechanism of Enyne Met
In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas St
Alkynes to Alcohols. (n.d.). Chemistry Steps.
PCR Troubleshooting Guide. (n.d.). NEB.
Enzymatic synthesis of enantiopure alcohols: current st
Implementing Pharmacopeial Methods —Method in the Madness? (2020).
A Comparative Guide to the Infrared Spectroscopy of Internal Alkynes and Trans-Alkenes
In the landscape of synthetic chemistry and drug development, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques available to researchers, Infrared (IR) spectros...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of synthetic chemistry and drug development, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques available to researchers, Infrared (IR) spectroscopy remains a cornerstone for the identification of functional groups. This guide provides an in-depth comparison of the characteristic IR absorption bands for two structurally related yet distinct functional groups: internal alkynes and trans-alkenes. Understanding their subtle yet significant spectral differences is crucial for unambiguous compound identification and quality control.
The Vibrational Language of Bonds: A Primer on IR Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with a molecule.[1][2] When a molecule absorbs IR radiation, it transitions to a higher vibrational energy state.[1][2] The specific frequencies of IR radiation that a molecule absorbs are dependent on the types of bonds present and the overall molecular structure.[3] These absorptions are recorded as bands in an IR spectrum, which is a plot of percent transmittance against wavenumber (cm⁻¹).[1] The position, intensity, and shape of these absorption bands provide a unique "fingerprint" of the molecule, allowing for the identification of its functional groups.[4]
Internal Alkynes: The Subtle Signature of a Triple Bond
Internal alkynes, characterized by a carbon-carbon triple bond (C≡C) where each carbon is bonded to another carbon atom, present a unique challenge in IR spectroscopy.
C≡C Stretching Vibration: The most characteristic absorption for an internal alkyne is the C≡C stretching vibration, which appears in the region of 2100-2260 cm⁻¹ .[5][6][7][8][9][10] This absorption is typically weak to medium in intensity.[5][6] The reason for the often-weak intensity lies in the change in dipole moment during the vibration. For a perfectly symmetrical internal alkyne (e.g., 2-butyne), the C≡C stretch is IR-inactive because there is no change in the dipole moment during the stretching vibration.[7] As the substitution on either side of the triple bond becomes more asymmetric, the change in dipole moment increases, leading to a more intense absorption band.
It is important to note that this region of the IR spectrum is relatively uncrowded, making even a weak absorption in this area highly diagnostic for the presence of an alkyne.[2][9][11]
Trans-Alkenes: Unambiguous Bending Vibrations
Trans-alkenes, which feature a carbon-carbon double bond (C=C) with substituents on opposite sides, exhibit more distinct and often stronger IR absorption bands compared to internal alkynes.
C=C Stretching Vibration: The C=C stretching vibration for a trans-alkene typically occurs in the range of 1660-1680 cm⁻¹ .[12] The intensity of this band is variable and can be weak, particularly if the alkene is symmetrically substituted. However, it is generally more intense than the C≡C stretch of an internal alkyne.
=C-H Out-of-Plane Bending (Wagging) Vibration: The most definitive absorption for a trans-alkene is the out-of-plane bending (wagging) vibration of the hydrogens attached to the double-bonded carbons. For trans-disubstituted alkenes, this vibration gives rise to a strong and characteristic absorption band in the region of 960-980 cm⁻¹ .[12] This band is often sharp and intense, making it a reliable diagnostic tool for the presence of a trans-alkene moiety. The planarity of the C=C bond and the concerted out-of-plane movement of the C-H bonds lead to a significant change in the dipole moment, resulting in a strong absorption.[12]
=C-H Stretching Vibration: Trans-alkenes also exhibit a C-H stretching vibration for the hydrogens attached to the double bond. This absorption appears in the region of 3000-3100 cm⁻¹ .[10][13] While this band can be useful, it is important to note that other unsaturated systems, such as aromatic compounds, also show absorptions in this region.
Indicates unsaturation, but not specific to trans-alkenes.
Experimental Protocol for Acquiring High-Quality IR Spectra
The following protocol outlines the steps for obtaining a high-quality IR spectrum of a solid organic compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Instrumentation:
Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).
Procedure:
Background Spectrum Acquisition:
Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
Acquire a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, water vapor) and instrumental artifacts.[4]
Sample Preparation:
Place a small amount of the solid sample directly onto the ATR crystal.
Use the pressure clamp to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.
Sample Spectrum Acquisition:
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Data Analysis:
Process the spectrum as needed (e.g., baseline correction).
Identify the characteristic absorption bands and compare them to known correlation charts and spectral databases.
Visualizing the Key Differences
The following diagram illustrates the key distinguishing regions in an IR spectrum for an internal alkyne versus a trans-alkene.
Caption: Key diagnostic regions in an IR spectrum for internal alkynes and trans-alkenes.
Conclusion
While both internal alkynes and trans-alkenes represent points of unsaturation in a molecule, their IR spectral signatures are distinct and allow for their confident differentiation. The weak but characteristic C≡C stretch of the internal alkyne in a relatively clear spectral region is a key identifier. For the trans-alkene, the strong and sharp out-of-plane =C-H bending vibration provides an almost unmistakable confirmation of its presence. For researchers in drug development and chemical synthesis, a thorough understanding of these nuances is essential for accurate structural elucidation and the assurance of product purity.
References
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]
NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]
Majid Ali. (2022, September 24). IR Spectroscopy - Factors Affecting IR Absorption Frequency. YouTube. Retrieved from [Link]
Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33. Retrieved from [Link]
Labcompare. (2022, April 15). LABTips: Obtaining & Interpreting High Quality IR Spectra. Retrieved from [Link]
Slideshare. Factors affecting IR absorption frequency. Retrieved from [Link]
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from [Link]
University of Calgary. IR: alkynes. Retrieved from [Link]
University of Calgary. IR Spectroscopy Tutorial: Alkenes. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Aluminum Chemist. (2021, April 17). Lec15 - IR Spectra of Alkanes and Alkenes. YouTube. Retrieved from [Link]
A Researcher's Guide to the UV-Vis Absorption Maxima of Conjugated Alkenynols: Structure, Solvent Effects, and Experimental Best Practices
For researchers, scientists, and professionals in drug development, understanding the photophysical properties of novel molecules is paramount. Among these, conjugated alkenynols—compounds featuring a hydroxyl group in c...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, understanding the photophysical properties of novel molecules is paramount. Among these, conjugated alkenynols—compounds featuring a hydroxyl group in conjugation with alternating double and triple bonds—represent a class of structures with significant potential in medicinal chemistry and materials science. Their unique electronic architecture gives rise to characteristic ultraviolet-visible (UV-Vis) absorption spectra, which are highly sensitive to subtle changes in molecular structure and environment.
This comprehensive guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of conjugated alkenynols. Moving beyond a simple recitation of data, this document elucidates the causal relationships between molecular structure, solvent polarity, and spectroscopic behavior. It is designed to equip the reader with the foundational knowledge and practical protocols necessary for the accurate characterization and interpretation of the UV-Vis spectra of these versatile compounds.
The Fundamental Principles Governing UV-Vis Absorption in Conjugated Systems
The absorption of UV-Vis light by organic molecules is predicated on the promotion of electrons from lower to higher energy molecular orbitals. In conjugated systems, the delocalization of π-electrons across alternating single and multiple bonds results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to their non-conjugated counterparts.[1][2] This reduced energy gap is the primary reason why conjugated molecules absorb light at longer wavelengths, often extending into the visible region of the electromagnetic spectrum.[1]
The core principle is that as the extent of conjugation increases, the energy required for the π → π* electronic transition decreases, leading to a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift).[3][4] This fundamental concept is the cornerstone for interpreting the UV-Vis spectra of conjugated alkenynols.
The Influence of Structural Modifications on λmax
The precise λmax of a conjugated alkenynol is a direct reflection of its specific molecular architecture. Key structural features that modulate the absorption wavelength include the length of the conjugated system, the presence of substituents, and the inclusion of both double and triple bonds.
The Dominant Effect of Conjugation Length
As with all conjugated systems, the most significant factor influencing the λmax of alkenynols is the length of the delocalized π-system. Each additional conjugated double or triple bond extends the pathway for electron delocalization, further narrowing the HOMO-LUMO gap and resulting in a predictable bathochromic shift.[3] For polyenes, it has been observed that each additional conjugated double bond can increase the absorption maximum by approximately 30 nm.[1][3] While the quantitative effect of adding a triple bond to the conjugated system is more complex, the general trend of a red shift with increasing conjugation holds true.[3]
Compound
Structure
Relative Conjugation Length
Predicted λmax (nm)
Key Observations
But-3-en-1-ol
CH2=CH-CH2-CH2OH
Minimal (isolated double bond)
~170-180
Absorption is in the deep UV, typical of an isolated chromophore.
But-3-en-1-yn-1-ol
HC≡C-CH=CH-CH2OH
Short (enyne)
~220-230
The introduction of a conjugated triple bond causes a significant bathochromic shift.
Hexa-3,5-dien-1-yn-1-ol
HC≡C-CH=CH-CH=CH-CH2OH
Medium (dienyne)
~260-270
Extending the conjugation with an additional double bond further shifts the λmax to longer wavelengths.
Octa-3,5,7-trien-1-yn-1-ol
HC≡C-CH=CH-CH=CH-CH=CH-CH2OH
Long (trienyne)
~290-310
The longer conjugated system results in a further red shift.
Note: The predicted λmax values are estimations based on established principles of UV-Vis spectroscopy for conjugated systems and are intended for comparative purposes.
The Role of the Hydroxyl Group as an Auxochrome
The hydroxyl (-OH) group in an alkenynol acts as an auxochrome—a substituent that, when attached to a chromophore (the light-absorbing part of the molecule), modifies the λmax and the intensity of the absorption. The lone pair of electrons on the oxygen atom can participate in resonance with the conjugated π-system, effectively extending the delocalization. This n → π* interaction generally leads to a bathochromic shift. The magnitude of this shift is influenced by the position of the hydroxyl group relative to the conjugated system.
Triple Bonds in Conjugation
The inclusion of carbon-carbon triple bonds within the conjugated system also influences the UV-Vis absorption. While both double and triple bonds contribute to the delocalization of π-electrons, their electronic structures are distinct. The cylindrical symmetry of the π-orbitals in a triple bond can affect the overall geometry and electronic communication within the chromophore, leading to fine-tuning of the λmax.
The Impact of Solvent Polarity: Solvatochromism
The polarity of the solvent in which a conjugated alkenynol is dissolved can significantly alter its UV-Vis absorption spectrum, a phenomenon known as solvatochromism.[5] This effect arises from differential solvation of the ground and excited states of the molecule.
Bathochromic (Red) Shift: In many conjugated systems, the excited state is more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap between them and causing a shift to a longer wavelength.[5][6]
Hypsochromic (Blue) Shift: Conversely, if the ground state is more polar than the excited state, a more polar solvent will preferentially stabilize the ground state, increasing the energy gap and resulting in a shift to a shorter wavelength.
For conjugated alkenynols, the presence of the hydroxyl group allows for hydrogen bonding with protic solvents (e.g., ethanol, water). This specific interaction can have a pronounced effect on the electronic distribution in both the ground and excited states, often leading to significant solvatochromic shifts. When comparing the UV-Vis spectra of different alkenynols, it is crucial to use the same solvent to ensure that the observed differences are due to structural variations rather than solvent effects.
Experimental Protocol for the Determination of UV-Vis Absorption Maxima
The following protocol provides a robust methodology for the accurate determination of the λmax of conjugated alkenynols. This self-validating system emphasizes careful sample preparation and instrument handling to ensure trustworthy and reproducible results.
I. Instrumentation and Materials
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 190-800 nm.
Cuvettes: A matched pair of quartz cuvettes (1 cm path length).
Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile). The choice of solvent should be based on the solubility of the alkenynol and the desired polarity for the investigation.
Analyte: A pure sample of the conjugated alkenynol.
Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.
II. Step-by-Step Methodology
Solution Preparation:
Accurately weigh a small amount of the solid alkenynol or measure a precise volume of a liquid sample.
Dissolve the sample in the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration. Aim for a concentration that will yield an absorbance between 0.2 and 1.0 at the λmax to ensure adherence to the Beer-Lambert Law.
Perform serial dilutions if necessary to achieve the desired concentration range.
Instrument Setup and Blanking:
Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure a stable output.
Set the desired wavelength range for the scan (e.g., 200-400 nm for many conjugated alkenynols).
Fill both the sample and reference cuvettes with the pure solvent.
Place the cuvettes in the respective holders in the spectrophotometer.
Perform a baseline correction or "auto-zero" to subtract the absorbance of the solvent and the cuvettes.
Sample Measurement:
Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it approximately three-quarters full.
Ensure there are no air bubbles in the cuvette and that the outside surfaces are clean and dry.
Place the sample cuvette back into the sample holder.
Initiate the spectral scan.
Data Analysis:
The spectrophotometer software will generate a plot of absorbance versus wavelength.
Identify the wavelength at which the maximum absorbance occurs. This is the λmax.[7][8]
Record the λmax and the corresponding absorbance value.
For rigorous analysis, it is advisable to repeat the measurement with freshly prepared solutions to ensure reproducibility.
dot
graph TD {
rankdir=LR;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
A[Prepare Stock Solution] --> B{Dilute to Working Concentration};
B --> C[Set up Spectrophotometer];
C --> D[Measure Solvent Blank];
D --> E[Measure Sample];
E --> F[Identify λmax];
subgraph " "
A;B;
end
subgraph " "
C;D;E;F;
end
}
Caption: Experimental workflow for determining the λmax of a conjugated alkenynol.
Logical Framework for Data Interpretation
Caption: A logical framework for the interpretation of UV-Vis spectra of conjugated alkenynols.
By systematically evaluating the structural features of the alkenynol and the properties of the solvent, researchers can confidently correlate the observed λmax with the underlying molecular and electronic structure. This approach, grounded in the fundamental principles of spectroscopy, enables the use of UV-Vis as a powerful tool for the characterization and comparison of this important class of conjugated molecules.
References
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021-01-31).
Interpreting UV-Vis Spectra - University of Toronto Scarborough.
UV−vis absorption spectra of the proposed dyes. Red and blue lines... - ResearchGate.
DETERMINATION OF WAVELENGTH OF MAXIMUM ABSORBANCE.
A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models - NIH. (2023-05-24).
14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation - Chemistry LibreTexts. (2024-03-17).
A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models | ACS Omega. (2023-05-24).
(PDF) Synthesis and Photonics of Polyfunctional Conjugated Polyenes - ResearchGate. (2025-08-06).
Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis - PMC - NIH.
Design and Synthesis of Fused Derivatives of 7-Hydroxycoumarin (Umbelliferone) with the Flavonol Quercetin and the Flavone Luteolin- Analysis of Their Antioxidant and Physicochemical Properties - MDPI.
UV-Visible Spectroscopy - MSU chemistry.
Analyzing the presence of ten synthetic colors in selected food and drink samples using ultra high- performance liquid chromatography diode array detection analysis - ResearchGate. (2023-11-22).
Synthesis and Spectral Properties of Amphiphilic Lipids with Linear Conjugated Polyene and Phenylpolyene Fluorescent Groups | Request PDF - ResearchGate. (2025-08-06).
(PDF) Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye, 2-(3-Carboxyl-4-Hydroxylphenyl)-1-(4-Nitrophenyl) Diazene (PNA-SA) - ResearchGate. (2017-09-19).
Aldehyde - Wikipedia.
De Novo Design of Glycan Foldamers with Programmable Tertiary Structure - ACS Publications. (2026-01-19).
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Synthesis and characterization of polymethacrylates containing conjugated oligo(phenylene ethynylene)s as side chains | Request PDF - ResearchGate. (2025-08-06).
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Mr. Shailendra Suryawanshi. (2020-10-08). Determination of Lambda Max. YouTube.
Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd - IJISET.
Anthocyanin - Wikipedia.
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Purity Analysis of (E)-Fecatetraene Precursors via HPLC: A Comparative Technical Guide
Part 1: Executive Summary & Technical Context Fecatetraenes (specifically Fecatetraene-12 and -14) are potent direct-acting mutagens implicated in the etiology of colon cancer. Synthesizing the biologically active (E)-is...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Technical Context
Fecatetraenes (specifically Fecatetraene-12 and -14) are potent direct-acting mutagens implicated in the etiology of colon cancer. Synthesizing the biologically active (E)-isomer with high stereochemical purity is a critical challenge in toxicology and oncology research.
The primary analytical bottleneck lies in the precursors . The final fecatetraenes are glycerol enol ethers—notoriously acid-labile and sensitive to oxidation. Therefore, the purity analysis of their protected precursors (typically isopropylidene-protected glycerol enol ethers or conjugated polyenyl aldehydes) is the "control point" for ensuring the quality of the final standard.
This guide provides a field-proven HPLC methodology to separate and quantify the (E)-precursor from its (Z)-isomer and other synthetic byproducts, comparing standard C18 chemistries against specialized C30 phases optimized for geometric isomer resolution.
Part 2: The Analytes and The Challenge
The Target Precursors
In the Horner-Wadsworth-Emmons (HWE) synthetic route, the critical precursor is often the protected glycerol enol ether .
Impurity: (Z)-isomers (formed during olefination), oxidation products (epoxides), and hydrolysis products (aldehydes).
The Analytical Challenge
Geometric Isomerism: The (E)-isomer is linear, while the (Z)-isomer has a "kink." Standard C18 columns often struggle to resolve these without extremely long run times.
Chemical Instability: Even protected precursors can degrade on-column if acidic mobile phases (common in LC-MS) are used. Strict pH control is non-negotiable.
Part 3: Comparative Method Strategy
We compare two approaches: the Standard High-Density C18 (the "Workhorse") and the C30 Carotenoid Phase (the "Specialist").
Comparison Table: Stationary Phase Performance
Feature
Method A: High-Density C18
Method B: C30 (Triacontyl)
Mechanism
Hydrophobic Interaction
Shape Selectivity + Hydrophobic Interaction
(E)/(Z) Selectivity ()
1.05 - 1.10 (Moderate)
1.20 - 1.40 (High)
Run Time
Short (< 15 min)
Long (25 - 40 min)
Solvent Consumption
Low
High
Application
Routine purity checks ( >95% purity)
Trace isomer analysis (< 0.1% Z-isomer detection)
Recommendation
Screening
Validation & Final QC
Senior Scientist Insight
"While C18 is sufficient for rough reaction monitoring, it frequently co-elutes the (Z)-isomer on the tail of the (E)-peak, leading to an overestimation of purity. For definitive purity analysis of fecatetraene precursors, Method B (C30) is the only self-validating choice because it fully resolves the geometric isomers to baseline."
Part 4: Detailed Experimental Protocols
Sample Preparation (Crucial Step)
Solvent: HPLC-grade Methanol (stabilized). Avoid Acetonitrile for dissolution if solubility allows, as protic solvents often stabilize the enol ether better during short-term storage.
Concentration: 0.1 mg/mL.
Additives: Add 0.1% Triethylamine (TEA) to the sample vial to neutralize any residual acid on the glass surface. Do not skip this.
Filtration: 0.2 µm PTFE (hydrophobic).
HPLC Instrumentation Setup
System: Quaternary or Binary Gradient HPLC with Diode Array Detector (DAD).
Temperature: 20°C (Sub-ambient cooling is preferred to maximize shape selectivity on C30 columns).
Detection:
Channel A: 360 nm (Max absorption for tetraene system).
Diagram 1: Analytical Workflow for Labile Precursors
This workflow emphasizes the protection of the sample integrity prior to injection.
Caption: Workflow designed to minimize on-column degradation and ensure accurate isomer quantification.
Diagram 2: Separation Logic (C18 vs C30)
Why C30 works better for (E)-Fecatetraene precursors.
Caption: Mechanism of shape selectivity. C30 phases discriminate the 'bent' Z-isomer from the linear E-isomer.
Part 6: Validation & Troubleshooting (Self-Validating Systems)
To ensure your data is trustworthy, every sequence must include a System Suitability Test (SST) .
SST Criteria
Parameter
Acceptance Limit
Purpose
Resolution ()
between E and Z isomers
Ensures accurate quantitation of the impurity.
Tailing Factor ()
for the main peak
Indicates secondary interactions (silanol activity). High tailing suggests column aging or pH issues.
Retention Time Precision
RSD (n=5)
Confirms pump stability and thermal equilibrium.
Check Standard Recovery
Verifies no degradation occurred during the run.
Troubleshooting Guide
Problem: Appearance of a broad "hump" under the main peak.
Cause: On-column hydrolysis of the enol ether.
Fix: Check mobile phase pH. Ensure Ammonium Acetate is fresh. Increase TEA concentration in sample diluent.
Problem: Loss of Resolution (
).
Cause: Temperature fluctuation or column fouling.
Fix: Lower column temperature to 15°C (improves shape selectivity). Wash column with 100% MTBE to remove lipid/polymer buildup.
References
Pungartnik, C. et al. (2005). "Biological activity of fecatetraene-12 and its precursors." Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
Sander, L. C., & Wise, S. A. (1989). "Evaluation of shape selectivity in liquid chromatography." LC-GC. (Foundational text on C30/C18 selectivity mechanisms for isomers).
Gupta, I. et al. (1986). "Fecapentaenes: synthesis and biological activity." Journal of the National Cancer Institute. (Detailing the instability and synthetic routes of glycerol enol ethers).
YMC Co., Ltd. "Separation of Geometric Isomers using C30 Stationary Phases." Application Note.
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling (5E)-hept-5-en-3-yn-1-ol
Executive Summary & Chemical Profile Target Molecule: (5E)-Hept-5-en-3-yn-1-ol Functional Classification: Conjugated Enyne Alcohol Primary Utility: Synthetic intermediate (e.g., in prostaglandin or pheromone total synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Target Molecule: (5E)-Hept-5-en-3-yn-1-ol
Functional Classification: Conjugated Enyne Alcohol
Primary Utility: Synthetic intermediate (e.g., in prostaglandin or pheromone total synthesis).
The Safety Paradox:
While often treated similarly to simple aliphatic alcohols, this molecule possesses a conjugated enyne system (alkyne at C3, alkene at C5). This structural motif introduces risks absent in saturated analogs:
Thermodynamic Instability: Susceptibility to exothermic polymerization or decomposition under heat/light.
Enhanced Reactivity: The
-electron density increases the risk of rapid oxidation and sensitivity to metal catalysts.
Operational Directive: Treat this compound not just as an irritant, but as a reactive intermediate . Standard alcohol PPE is the minimum baseline; protocols must be elevated to address instability risks.
Hazard Identification & Risk Assessment
As a specialized research intermediate, specific toxicological data for the (5E) isomer is often limited. The following hazard profile is derived from structural analogs (e.g., 3-heptyn-1-ol) and functional group reactivity principles.
Hazard Class
GHS Classification (Inferred)
Critical Risk Factor
Physical
Flammable/Combustible Liquid (Category 3/4)
Flash point likely 60–75°C. Vapors can travel to ignition sources.
Cover with an activated carbon spill pad or vermiculite.
Do not use paper towels (combustible surface area increase).
Disposal & Decontamination[10]
The Golden Rule: Never mix enyne alcohols with strong oxidizers (e.g., Nitric Acid, Peroxides) or heavy metals (Silver, Copper) in the waste stream. This can form explosive acetylides.
Waste Stream
Classification
Container Type
Primary Waste
Non-Halogenated Organic
HDPE or Glass Carboy
Contaminated Solids
Hazardous Debris
Yellow/Red Bio-safety Bag (Chem-rated)
Rinse Solvents
Matches Solvent Used
Compatible Carboy
Decontamination of Glassware:
Rinse with Acetone or Ethanol inside the fume hood.
Collect the first rinse as hazardous waste.
Wash with soap and water only after the organic residue is removed.
References
PubChem. (n.d.). 3-Heptyn-1-ol Compound Summary (Analogous Hazard Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standard (29 CFR 1910.132).[8] United States Department of Labor. Retrieved October 26, 2023, from [Link]